molecular formula C10H11Cl2NO2 B1528581 Tert-butyl 2,6-dichloronicotinate CAS No. 1013647-75-0

Tert-butyl 2,6-dichloronicotinate

Cat. No. B1528581
M. Wt: 248.1 g/mol
InChI Key: GTWXYRAFRYVGNS-UHFFFAOYSA-N
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Description

Tert-butyl 2,6-dichloronicotinate is an organic compound . It is also known as 2,6-Dichloroisonicotinic Acid tert-Butyl Ester .


Molecular Structure Analysis

Tert-butyl 2,6-dichloronicotinate contains a total of 26 bonds; 15 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 Pyridine .


Physical And Chemical Properties Analysis

Tert-butyl 2,6-dichloronicotinate has a molecular weight of 248.1 g/mol. Its physical state at 20°C is solid . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 304.3±37.0 °C at 760 mmHg, and a molecular formula of C10H11Cl2NO2 .

Scientific Research Applications

Electronic Structure and Reactivity

  • The electronic structure of complexes involving o-iminobenzosemiquinonate ligands, which share structural motifs with Tert-butyl 2,6-dichloronicotinate, has been thoroughly investigated. These studies reveal insights into the physical oxidation states and the behavior of radical ligands in transition-metal complexes, contributing to the understanding of their electronic properties and reactivity (Chaudhuri et al., 2001).

Antioxidant Properties

  • Synthetic Phenolic Antioxidants (SPAs) , which include molecules structurally related to Tert-butyl 2,6-dichloronicotinate, have been extensively reviewed for their environmental occurrence, human exposure, and toxicity. These compounds, like 2,6-di-tert-butyl-4-methylphenol (BHT), are used to retard oxidative reactions in various products. The review highlights the detection of SPAs in environmental matrices and human tissues, their potential health impacts, and the need for future research directions (Liu & Mabury, 2020).

Catalysis and Synthesis

  • Research on tert-Butylperoxy radicals has shown their utility in forming stable multiadducts with fullerenes, leading to compounds like C60(O)(OOtBu)4. This demonstrates the role of tert-butyl-based radicals in facilitating metal-catalyzed reactions and forming complex organic structures, which is relevant to the chemical behavior and applications of Tert-butyl 2,6-dichloronicotinate (Gan et al., 2002).

Oxidative Stability

  • Studies have also focused on the oxidative stability and reactivity of phenolic compounds, including those with tert-butyl groups. These compounds are evaluated for their effectiveness in quenching radicals, indicating their potential as antioxidants in various industrial applications. The electrochemical properties of such phenols have been investigated to understand their reactivity patterns, which could be relevant to the applications of Tert-butyl 2,6-dichloronicotinate and its analogs (Zabik et al., 2019).

Organic Synthesis

  • Tert-Butyl Nitrite (TBN) has been highlighted as a versatile reagent in organic synthesis, capable of activating molecular oxygen for radical reactions. While not directly Tert-butyl 2,6-dichloronicotinate, the study on TBN's applications in nitrosation, oximation, diazotization, and other reactions demonstrates the chemical utility of tert-butyl groups in facilitating organic transformations (Li & Jia, 2017).

properties

IUPAC Name

tert-butyl 2,6-dichloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c1-10(2,3)15-9(14)6-4-5-7(11)13-8(6)12/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWXYRAFRYVGNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2,6-dichloronicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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